molecular formula C9H8N2O2S B1418122 2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one CAS No. 24045-15-6

2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B1418122
CAS No.: 24045-15-6
M. Wt: 208.24 g/mol
InChI Key: QCHXTRSZKFRYJX-UHFFFAOYSA-N
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Description

“2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of 2-aminothiazoles involves the use of FTIR and NMR (1H and 13C) for characterization . The compounds are synthesized and then evaluated for their antibacterial potential against multi-drug resistant clinical isolates .


Molecular Structure Analysis

The molecular structure of the synthesized derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-aminothiazoles are significant. These compounds are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues .

Scientific Research Applications

  • Fluorescence Studies : The compound has been studied for its fluorescence properties. It was found that the presence of a 2'-amino group in such compounds lowers the fluorescence quantum yields. This observation is significant under both neutral and alkaline conditions in various organic solvents. The intramolecular hydrogen bond between the amino and hydroxyl groups plays a crucial role in these fluorescence properties (Kammel et al., 2019).

  • Antioxidant Activity : 2-Amino-5-alkylidenethiazol-4-ones, a closely related class of compounds, have shown promising antioxidant activity. This activity is linked to their ability to inhibit lipid peroxidation, a process that can cause cell damage. The study demonstrated that these compounds could act as electron donors, scavenging lipid radicals (Zvezdanović et al., 2014).

  • Anticancer Activity : Derivatives of 4-aminothiazol-2(5H)-one have been synthesized and screened for anticancer activity. Some derivatives exhibited selective action on certain cancer cell lines, showing low to moderate anticancer activity. This suggests potential therapeutic applications (Kaminskyy et al., 2015).

  • Synthesis of New Compounds : The compound has been used as a starting material for synthesizing various derivatives, including glucosides. These derivatives were evaluated for biological activity, highlighting the versatility of this compound in synthesizing new molecules with potential biological applications (Taile et al., 2010).

  • Computational Chemistry : The compound has been the subject of computational studies to predict its corrosion inhibition performances. Quantum chemical parameters and molecular dynamics simulations were used to investigate the interactions between this compound and metal surfaces, demonstrating its potential as a corrosion inhibitor (Kaya et al., 2016).

Mechanism of Action

Thiazoles

are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Properties

IUPAC Name

2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-7-3-1-6(2-4-7)10-9-11-8(13)5-14-9/h1-4,12H,5H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHXTRSZKFRYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=C(C=C2)O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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